![molecular formula C20H14F3NO2S B2828874 2-[4-[4-(Trifluoromethyl)phenyl]sulfanylanilino]benzoic acid CAS No. 2413877-32-2](/img/structure/B2828874.png)
2-[4-[4-(Trifluoromethyl)phenyl]sulfanylanilino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Fluoro-4-(trifluoromethyl)benzoic acid” is similar in structure . It has a molecular formula of C8H4F4O2 . Another related compound is “trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid” with a molecular formula of C6H4CF3CHCHB(OH)2 .
Synthesis Analysis
The synthesis of “trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid” has been reported . It has been used as a reactant for microwave-assisted Suzuki-Miyaura cross-coupling, cobalt-catalyzed coupling reactions, preparation of vinylic MIDA boronates, and synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents .Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-(trifluoromethyl)benzoic acid” is available . The structure of “trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid” is also available .Chemical Reactions Analysis
“trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid” has been used in various chemical reactions including microwave-assisted Suzuki-Miyaura cross-coupling, cobalt-catalyzed coupling reactions, preparation of vinylic MIDA boronates, and synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-4-(trifluoromethyl)benzoic acid” include a molecular weight of 208.1098 . For “trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid”, the molecular weight is 215.96 and it has a melting point of 204-210 °C .Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[4-(trifluoromethyl)phenyl]sulfanylanilino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO2S/c21-20(22,23)13-5-9-15(10-6-13)27-16-11-7-14(8-12-16)24-18-4-2-1-3-17(18)19(25)26/h1-12,24H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPDIIVAIWJTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine](/img/structure/B2828795.png)
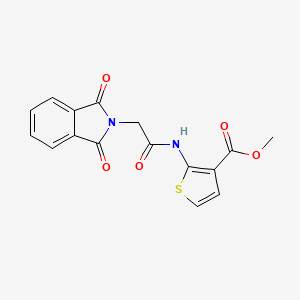
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2828797.png)
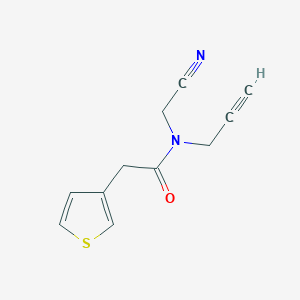
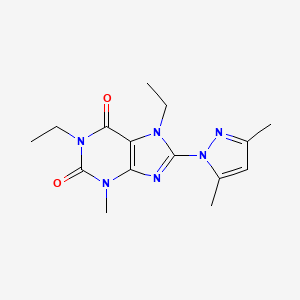
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828803.png)
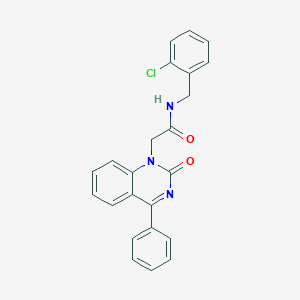
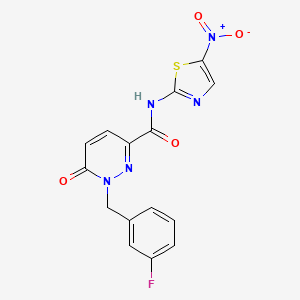
![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2828807.png)
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2828809.png)
![N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2828810.png)

![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)